4-(4-Phenylthiazol-2-ylamino)phenol
Description
Structure
3D Structure
Properties
CAS No. |
3394-73-8 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C15H12N2OS/c18-13-8-6-12(7-9-13)16-15-17-14(10-19-15)11-4-2-1-3-5-11/h1-10,18H,(H,16,17) |
InChI Key |
DERMXGZWGLKTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 4 Phenylthiazol 2 Ylamino Phenol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules, including 4-(4-Phenylthiazol-2-ylamino)phenol derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
¹H NMR: Proton NMR spectroscopy of this compound and its analogues reveals characteristic signals for the aromatic protons on both the phenyl and phenol (B47542) rings, as well as the thiazole (B1198619) ring. For instance, in a derivative, the ethylene (B1197577) protons of a cinnamamide (B152044) moiety appear as doublets at approximately 6.74 and 7.66 ppm, while the aromatic protons resonate in the range of 6.91 to 7.64 ppm. rsc.org The chemical shifts and coupling constants of these protons provide information about their electronic environment and neighboring protons. In the ¹H NMR spectrum of 4-(phenyldiazenyl) phenol, the aromatic protons appear as a multiplet between 7.43 and 7.52 ppm and as a doublet at 6.94 ppm. rsc.org
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their hybridization and the nature of the attached groups. For example, the carbonyl carbon in a cinnamamide derivative resonates at approximately 163.93 ppm, while the aromatic carbons appear in the range of 108.61 to 159.59 ppm. rsc.org In the case of phenol, the carbon atom attached to the hydroxyl group (C1) shows a chemical shift of around 155.0 ppm, while other ring carbons resonate at approximately 116.0, 121.0, and 130.0 ppm. docbrown.info
Table 1: Representative ¹H NMR Data for Phenol and its Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| Phenol chemicalbook.com | - | Aromatic Protons: Multiplets in the aromatic region. OH Proton: Signal for the hydroxyl proton. |
| 4-Ethylphenol nist.gov | - | Aromatic Protons: Signals in the aromatic region. Ethyl Protons: A quartet and a triplet for the ethyl group. OH Proton: Signal for the hydroxyl proton. |
| 4-(Methylthio)phenol chemicalbook.com | CDCl₃ | 7.22 (d), 6.79 (d), 2.44 (s) |
| 4-(Phenyldiazenyl) phenol rsc.org | CDCl₃ | 7.86-7.89 (m, 4H), 7.43-7.52 (m, 3H), 6.94 (d, J = 8.4 Hz, 2H) |
Table 2: Representative ¹³C NMR Data for Phenol and its Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| Phenol docbrown.info | CDCl₃ | 155.0 (C-1), 130.0 (C-4), 121.0 (C-3,5), 116.0 (C-2,6) |
| 4-Ethylphenol hmdb.ca | D₂O (predicted) | Signals corresponding to the aromatic and ethyl carbons. |
| 4-(Benzylamino)phenol chemicalbook.com | - | Signals corresponding to the aromatic carbons of both rings and the methylene (B1212753) carbon. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. wiley.com By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which shows characteristic absorption bands corresponding to the vibrational frequencies of different chemical bonds. wiley.com
For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups:
O-H Stretching: The phenolic hydroxyl group (-OH) exhibits a broad absorption band in the region of 3550–3230 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info
N-H Stretching: The secondary amine group (-NH-) typically shows a sharp absorption band in the range of 3500–3300 cm⁻¹.
C=C Stretching: Aromatic C=C bond stretching vibrations are observed in the 1600–1440 cm⁻¹ region. docbrown.info
C-O Stretching: The C-O stretching vibration of the phenol group appears between 1410 and 1140 cm⁻¹. docbrown.info
C-H Stretching: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. vscht.cz
The precise positions of these bands can be influenced by the electronic effects of substituents on the aromatic rings.
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound and its Derivatives
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Phenolic O-H | Stretching (broad, H-bonded) | 3550 - 3230 | docbrown.info |
| Amine N-H | Stretching | 3500 - 3300 | libretexts.org |
| Aromatic C-H | Stretching | 3100 - 3000 | vscht.cz |
| Aliphatic C-H | Stretching | 3000 - 2850 | tsijournals.com |
| Aromatic C=C | Stretching | 1600 - 1440 | docbrown.info |
| Phenolic C-O | Stretching | 1410 - 1140 | docbrown.info |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. purdue.edu In the analysis of this compound derivatives, MS provides a precise measurement of the molecular mass, confirming the elemental composition.
High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula. For example, for an N-(4-phenylthiazol-2-yl) cinnamamide derivative, the calculated mass for the protonated molecule [M+H]⁺ was found to be 422.1462, with the experimental value being 422.1560, confirming the expected molecular formula of C₂₃H₂₃N₃O₃S. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information by revealing stable fragments of the molecule.
Table 4: Mass Spectrometry Data for Phenol and its Derivatives
| Compound | Molecular Formula | Molecular Weight | Ionization Method | Observed m/z | Reference |
|---|---|---|---|---|---|
| Phenol, 4-(phenylazo)- | C₁₂H₁₀N₂O | 198.2206 | Electron Ionization | - | nist.govnist.gov |
| (E)-N-(4-mesitylthiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)acrylamide | - | - | ESI | - | rsc.org |
| N-(4-phenylthiazol-2-yl) cinnamamide derivative | C₂₃H₂₃N₃O₃S | - | ESI | 422.1560 [M+H]⁺ | rsc.org |
| 4-[Bis(thiazol-2-ylamino)methyl]phenol | - | - | HRMS | Peak corresponding to [M+H]⁺ | mdpi.com |
X-ray Diffraction Analysis for Solid-State Structure and Tautomerism
Furthermore, X-ray diffraction is a powerful tool for studying tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms. In the case of this compound, there is the possibility of tautomerism between the phenol-imine and keto-amine forms. X-ray diffraction can identify the predominant tautomer in the solid state by locating the position of the hydrogen atom. nih.gov For instance, in a related system, an intramolecular O-H···N hydrogen bond was observed, which resulted in the formation of a nearly planar six-membered ring, indicating the prevalence of the enol-imine tautomer. nih.gov The crystal packing can also be analyzed, revealing intermolecular interactions such as hydrogen bonding that stabilize the crystal lattice. nih.gov
Table 5: Crystallographic Data for Related Thiazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 5-methyl-4-[1-(5-methyl-4-phenyl-thiazol-2-ylamino)-ethylidene]-2-p-tolyl-2,4-dihydro-pyrazol-3-one | Triclinic | P1 | - | researchgate.net |
| (E)-2-(4-chloro-phenyl-imino-meth-yl)-4-methoxy-phenol | - | - | Intramolecular O-H···N hydrogen bond forming a six-membered ring. | nih.gov |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Triclinic | PĪ | Two independent molecules in the asymmetric unit. | mdpi.com |
| 2-[2-(2,4-dinitrophenyl)hydrazinyl]-4-phenylthiazol-3-ium bromide | Monoclinic | P21/c | Planar thiazole ring. | researchgate.net |
| 4-phenyl-2-(2-tosylhydrazinyl)thiazol-3-ium bromide | Orthorhombic | Pbca | Planar thiazole ring. | researchgate.net |
Comprehensive Biological Activity Profiling of 4 4 Phenylthiazol 2 Ylamino Phenol and Its Analogues
Anticancer and Antiproliferative Investigations
Thiazole (B1198619) derivatives are recognized for their wide range of biological properties, including anticancer activities. mdpi.com The structural versatility of these compounds allows for interactions with various biological targets, which has spurred the design of molecules with enhanced pharmacokinetic properties and target specificity. nih.gov Research has demonstrated that thiazole-based compounds can induce anticancer effects through mechanisms such as apoptosis induction and inhibition of tubulin polymerization. nih.gov
In Vitro Cytotoxicity Assessment in Cancer Cell Lines
The cytotoxic effects of 4-(4-phenylthiazol-2-ylamino)phenol and its analogues have been evaluated in various cancer cell lines, revealing their potential as anticancer agents.
Studies on 2D monolayer cell cultures have been instrumental in determining the cytotoxic potential of these compounds. For instance, a series of novel polysubstituted thiazole derivatives underwent evaluation for their antiproliferative properties in 2D lung cancer models. nih.gov One study synthesized a new series of phenylthiazole derivatives and assessed their in vitro anticancer activity against three human cancerous cell lines: SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer), using the MTT assay. nih.gov While none of the synthesized compounds surpassed the activity of the reference drug doxorubicin, compound 4c , featuring a para-nitro moiety, and 4d , with a meta-chloro group, demonstrated the highest cytotoxic effects against SKNMC and Hep-G2 cell lines, respectively. nih.gov
Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives and identified compounds 21 and 22 , which contain a hydroxyimino functional group, as having the most potent cytotoxicity against A549 cells, with IC₅₀ values of 5.42 µM and 2.47 µM, respectively. nih.gov These values indicated greater efficacy than the standard chemotherapeutic agent cisplatin. nih.gov This highlights the significant role of the oxime functionality in enhancing the bioactivity of these molecules. nih.gov
Furthermore, the cytotoxic effects of phenolic compounds have been studied more broadly. One study investigated 51 substituted phenols in a murine leukemia cell line (L1210) and found that highly sterically hindered phenols generally exhibited the highest activities. rotman-baycrest.on.ca Another study evaluated the cytotoxicity of phenolic and terpene fractions from Prunus arabica against breast (AMJ13) and esophageal (SK-GT-4) cancer cell lines, showing a significant decrease in cancer cell viability. f1000research.com
The evaluation of anticancer compounds in 3D spheroid cancer models provides a more physiologically relevant system that mimics the in vivo tumor microenvironment. A series of novel polysubstituted thiazole derivatives were assessed for their antiproliferative properties in 3D lung cancer models. nih.gov This approach allows for a more accurate prediction of a compound's efficacy in a complex biological setting.
Identification of Molecular Targets and Signaling Pathways
Understanding the molecular targets and signaling pathways affected by this compound and its analogues is crucial for elucidating their mechanism of action and for the development of more targeted therapies.
Sphingosine (B13886) Kinase (SK1, SK2): Sphingosine kinase 1 (SK1) is an enzyme that produces the bioactive lipid sphingosine 1-phosphate (S1P). nih.govnih.gov An analogue, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, also known as SKi, has been identified as an SK1 inhibitor. nih.govnih.gov This inhibitor was shown to induce the proteasomal degradation of SK1 in various human cancer cell lines, including androgen-sensitive LNCaP prostate cancer cells and MCF-7 breast cancer cells. nih.govnih.govresearchgate.net This degradation is likely mediated by ceramide as a consequence of the catalytic inhibition of SK1. nih.govnih.gov The ubiquitin-proteasomal degradation of SK1 has been implicated as an important mechanism for controlling cell survival. nih.gov
Dihydroceramide (B1258172) Desaturase-1 (Des1): The sphingosine kinase inhibitor SKI II, chemically identified as 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenol, has been shown to inhibit dihydroceramide desaturase activity. uni.lu The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR or fenretinide) is also a known inhibitor of DEGS-1 (dihydroceramide desaturase). nih.gov Inhibition of DEGS-1 by 4-HPR leads to the accumulation of endogenous dihydroceramides and cell cycle arrest. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Tyrosine Kinase Receptors: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Several thiazole-based compounds have been investigated as EGFR inhibitors. nih.gov For instance, a series of 4-(phenylamino)quinazoline and -pyridopyrimidine acrylamides were developed as irreversible inhibitors of the ATP binding site of the EGFR. nih.gov These compounds demonstrated potent inhibition of the isolated EGFR enzyme and cellular autophosphorylation. nih.gov
Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer candidates that target both SIRT2 and EGFR. nih.gov Additionally, the combination of EGFR and BRAF inhibition has shown synergistic antitumor effects in preclinical studies, suggesting that dual inhibitors may help prevent the development of resistance. nih.gov
Other Potential Regulatory Proteins (e.g., SIRT2)
Recent in silico studies have identified Sirtuin 2 (SIRT2) as a potential molecular target for analogues of this compound. nih.gov Specifically, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been investigated for their interaction with human SIRT2. nih.gov Molecular docking studies suggest that these compounds, particularly those containing an oxime moiety, can bind to conserved amino acid residues within the SIRT2 protein. nih.gov This interaction highlights the potential of these thiazole derivatives to modulate the activity of SIRT2, a protein implicated in various cellular processes, including cell cycle control and tumorigenesis. nih.gov The ability of these compounds to target SIRT2 suggests a possible mechanism for their observed anticancer effects. nih.gov
Mechanisms of Cell Death Induction and Cell Cycle Modulation
Analogues of this compound have been shown to induce cancer cell death through the process of apoptosis. nih.govmdpi.com Studies on 5-ene-2-arylaminothiazol-4(5H)-ones, which share a similar structural scaffold, revealed their ability to trigger both intrinsic and extrinsic apoptotic pathways in breast cancer cells. nih.gov Evidence for this includes the reduction of the mitochondrial membrane potential and the activation of key apoptotic proteins. nih.gov
Furthermore, certain derivatives have been observed to increase the generation of reactive oxygen species (ROS) in cancer cells, suggesting that ROS-mediated mechanisms may contribute to their anticancer activity. nih.gov The induction of apoptosis is a critical mechanism for the elimination of cancer cells, and the ability of these compounds to activate this process underscores their therapeutic potential. mdpi.com
Modulation of Drug-Sensitive and Drug-Resistant Cancer Models
A significant aspect of the therapeutic potential of this compound analogues is their efficacy against both drug-sensitive and drug-resistant cancer models. nih.govnih.gov For instance, certain 2-aminothiazoles have demonstrated potent activity against estrogen-positive, estrogen-negative, and adriamycin-resistant human breast cancer cell lines. nih.gov This broad spectrum of activity is particularly valuable in overcoming the challenge of drug resistance in cancer therapy.
Specifically, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown significant antiproliferative activity against both H69 small-cell lung carcinoma cells and their anthracycline-resistant counterpart, H69AR cells. nih.gov The ability of these compounds to effectively target and induce cell death in drug-resistant cancer models highlights their promise as scaffolds for the development of novel anticancer agents that can overcome existing treatment limitations. nih.govnih.gov
Antimicrobial Activities: Antibacterial and Antifungal Efficacy
The this compound scaffold and its analogues have demonstrated a broad range of antimicrobial activities, including both antibacterial and antifungal properties. latamjpharm.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.gov Phenolic compounds, in general, are known for their antimicrobial effects, which are often attributed to the presence of free hydroxyl groups that can disrupt microbial cell membranes. nih.govresearchgate.net The thiazole ring, a key component of this compound class, is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of biological activities. researchgate.netrjeid.com
Derivatives of this core structure have been synthesized and evaluated against various pathogenic microbes, showing promising results. latamjpharm.orgnih.govmdpi.comresearchgate.netnih.gov The versatility of the thiazole nucleus allows for chemical modifications that can enhance the potency and spectrum of antimicrobial action. nih.gov
Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Analogues of this compound have exhibited notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. latamjpharm.orgnih.gov For instance, derivatives of 4-amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide have shown good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. latamjpharm.org The same study also reported efficacy against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. latamjpharm.org
Another study focusing on 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol demonstrated significant antibacterial potency against drug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com The minimum inhibitory concentration (MIC) values for several derivatives were as low as 1 µg/mL. digitellinc.com In contrast, some carbazole (B46965) derivatives showed more effective inhibition against Gram-positive bacteria compared to Gram-negative strains like E. coli and Pseudomonas aeruginosa. nih.gov The structural variations among the analogues play a crucial role in determining the spectrum and potency of their antibacterial effects.
Table 1: Antibacterial Activity of this compound Analogues
| Compound/Analogue | Bacterial Strain | Activity | Reference |
| 4-Amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives | Staphylococcus aureus | Good | latamjpharm.org |
| 4-Amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives | Bacillus subtilis | Good | latamjpharm.org |
| 4-Amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives | Escherichia coli | Good | latamjpharm.org |
| 4-Amino-N-(4-phenylthiazol-2-yl)benzene sulfonamide derivatives | Klebsiella pneumoniae | Good | latamjpharm.org |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent | digitellinc.com |
| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | Effective inhibition | nih.gov |
| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Escherichia coli | More resistant | nih.gov |
| Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Pseudomonas aeruginosa | More resistant | nih.gov |
Antifungal Efficacy Against Fungal Species
The this compound framework has also been a source of potent antifungal agents. nih.govmdpi.comresearchgate.netresearchgate.net Phenylthiazole derivatives have been identified as excellent antifungal skeletons. mdpi.com For example, certain phenylthiazole derivatives containing an acylhydrazone moiety have demonstrated remarkable antifungal activities against phytopathogenic fungi such as M. oryzae, C. camelliaet, B. maydis, and S. sclerotiorum. mdpi.com
Furthermore, a study on synthetic phenylthiazole small molecules identified a compound that potently inhibited the growth of drug-resistant Candida albicans and Candida auris at concentrations as low as 0.25-2 µg/mL. nih.gov This compound also showed activity against other clinically relevant yeasts and molds. nih.gov Schiff bases derived from 2-hydrazono-4-phenylthiazol-3(2H)-amine have displayed significant fungicidal action against Candida parapsilosis and Candida krusei. researchgate.net Docking studies have also suggested that 1,4-thiazine derivatives have considerable antifungal potential against Candida albicans. researchgate.net
Table 2: Antifungal Activity of this compound Analogues
| Compound/Analogue | Fungal Species | Activity | Reference |
| Phenylthiazole derivatives with acylhydrazone moiety | M. oryzae, C. camelliaet, B. maydis, S. sclerotiorum | Remarkable | mdpi.com |
| Synthetic phenylthiazole small molecule | Candida albicans (drug-resistant) | Potent (0.25-2 µg/mL) | nih.gov |
| Synthetic phenylthiazole small molecule | Candida auris | Potent (0.25-2 µg/mL) | nih.gov |
| 2-Hydrazono-4-phenylthiazol-3(2H)-amine Schiff bases | Candida parapsilosis | Significant | researchgate.net |
| 2-Hydrazono-4-phenylthiazol-3(2H)-amine Schiff bases | Candida krusei | Significant | researchgate.net |
| 1,4-Thiazine derivatives | Candida albicans | Considerable (in silico) | researchgate.net |
Addressing Antimicrobial Resistance through Novel Scaffolds
The rise of drug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Thiazole derivatives are being actively investigated in this area. nih.gov Research into new chemical entities is driven by the urgent need to overcome the resistance mechanisms of various bacteria and fungi. nih.govnih.gov
The phenolic thiazole scaffold has shown promise in this regard. In one study, a series of phenolic thiazoles were synthesized and screened for their antibacterial and antifungal properties. nih.gov Notably, compounds 7a and 8a from this series demonstrated significant activity against Pseudomonas aeruginosa ATCC 27853, comparable to the standard antibiotic Norfloxacin. nih.gov Another study synthesized Ni(II) and Zn(II) complexes of a Schiff base ligand derived from 5-(4-bromophenyl)thiazol-2-amine, which showed potent activity against a panel of Gram-positive and Gram-negative bacteria, with the Ni(II) complex exhibiting minimum inhibitory concentration (MIC) values ranging from 1.95 to 7.81 µg/mL. nih.gov These findings underscore the potential of the thiazole scaffold in generating new compounds to combat bacterial infections, including those caused by resistant strains. nih.govnih.gov
Table 1: Antimicrobial Activity of Selected Phenolic Thiazole Analogues
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| 7a | P. aeruginosa ATCC 27853 | Very active, comparable to Norfloxacin | nih.gov |
| 8a | P. aeruginosa ATCC 27853 | Very active, comparable to Norfloxacin | nih.gov |
| Ni(II) complex | Gram-positive & Gram-negative bacteria | MIC: 1.95-7.81 µg/mL | nih.gov |
Anti-inflammatory and Enzyme Inhibitory Properties
Phenolic compounds are well-known for their anti-inflammatory effects, which are often attributed to their ability to interfere with oxidative stress signaling and suppress the production of pro-inflammatory mediators. mdpi.com The 4-phenylthiazole (B157171) scaffold, in particular, has been identified as a promising framework for developing novel anti-inflammatory agents. nih.gov Research has shown that inhibiting enzymes like soluble epoxide hydrolase (sEH) can preserve the anti-inflammatory and analgesic effects of certain endogenous molecules, and 4-phenylthiazole-based inhibitors have demonstrated potential in this area. nih.gov
Lipoxygenase (LO) Inhibition (e.g., 5-Lipoxygenase)
Lipoxygenases (LOs) are key enzymes in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Specifically, 5-lipoxygenase (5-LO) is a crucial target for anti-inflammatory drugs. A study aimed at discovering new 5-LO inhibitors identified KR-33749, a derivative of this compound, as a highly potent and selective inhibitor. karger.com
KR-33749, chemically known as 4-[4-(4-Fluoro-Phenyl)-Thiazol-2-Ylamino]-2,6-Dimethyl-Phenol, demonstrated potent inhibition of 5-LO activity and subsequent leukotriene B4 (LTB4) production in rat basophilic leukemia (RBL-1) cells. karger.com Its high selectivity for 5-LO over other lipoxygenases, such as 12-LO and 15-LO, highlights its potential as a targeted anti-inflammatory agent. karger.com The in vivo efficacy of this compound was confirmed in models of arachidonic acid-induced ear edema. karger.com
Table 2: 5-Lipoxygenase Inhibitory Activity of KR-33749
| Compound | Target | IC₅₀ Value | Selectivity | Reference |
|---|---|---|---|---|
| KR-33749 | 5-Lipoxygenase (5-LO) | 70.5 ± 6.0 nmol/l | >1,000-fold vs. 12-LO and 15-LO | karger.com |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, responsible for the production of prostaglandins. Many anti-inflammatory drugs function by inhibiting COX-1 and/or COX-2. While direct COX inhibition data for this compound is not specified in the provided context, related phenolic compounds are known to possess this activity. mdpi.com For instance, certain anthocyanins can reduce the expression of COX-2. mdpi.com
Furthermore, studies on triflusal, a 4-trifluoromethyl derivative of salicylate, and its active metabolite (HTB) show that they not only inhibit COX-2 enzyme activity but also suppress COX-2 protein expression. nih.gov This dual action is partly attributed to the inhibition of the transcription factor NF-κB, which regulates the expression of pro-inflammatory genes like COX-2. nih.gov Given the structural similarities, it is plausible that phenolic thiazoles like this compound could exert anti-inflammatory effects through a similar mechanism involving the down-regulation of COX-2 expression.
Antioxidant and Antiradical Activities
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in many chronic diseases. nih.gov Phenolic compounds are renowned for their antioxidant properties, and the thiazole nucleus can further enhance this activity. nih.govresearchgate.net A series of novel phenolic thiazoles demonstrated potent antioxidant and radical scavenging capabilities in various in vitro assays. nih.gov The remarkable antioxidant activity is often attributed to the phenolic groups and other structural features like a hydrazone moiety. nih.gov
Free Radical Scavenging Assays (e.g., DPPH, SOD-mimic)
The antioxidant capacity of phenolic compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov This simple and rapid method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. nih.gov
In a study evaluating a series of synthesized phenolic thiazoles, several compounds exhibited remarkable antioxidant and antiradical properties in the DPPH assay. nih.gov Compounds 5a-b , 7a-b , and 8a-b were noted for their significant radical scavenging activity. nih.gov The activity of these compounds is often compared to a standard antioxidant like Trolox, expressed as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov
Table 3: Antioxidant and Antiradical Activity of Phenolic Thiazole Analogues
| Compound | Activity Noted | Assay/Property | Reference |
|---|---|---|---|
| 5a-b | Remarkable antioxidant & antiradical properties | DPPH Assay | nih.gov |
| 7a-b | Remarkable antioxidant & antiradical properties | DPPH Assay | nih.gov |
| 8a-b | Remarkable antioxidant & antiradical properties | DPPH Assay | nih.gov |
| 5a-b, 7a, 8a | Good Cu²⁺ chelating activity | Metal Chelation | nih.gov |
Beyond direct radical scavenging, some compounds can mimic the function of the superoxide (B77818) dismutase (SOD) enzyme. SOD is a primary defense against oxidative stress, converting the superoxide radical (O₂•⁻) into less harmful molecules. nih.gov SOD mimics are compounds that can catalytically remove superoxide. nih.govmdpi.com The antioxidant mechanism of some polyphenols is thought to involve mimicking SOD action, thereby lowering superoxide concentrations in biological systems. mdpi.com The demonstrated ability of phenolic thiazoles to combat oxidative stress suggests they may also operate through such enzymatic-like mechanisms. nih.govresearchgate.net
Neuroprotective Potential of Phenolic Thiazoles
Neurodegenerative disorders such as Parkinson's and Alzheimer's disease are often linked to mitochondrial dysfunction and increased oxidative stress, which lead to inflammation and neuronal cell death. researchgate.netnih.gov Consequently, compounds with potent antioxidant and anti-inflammatory properties are of great interest as potential neuroprotective agents. researchgate.netnih.gov
Thiazole derivatives, and specifically phenolic thiazoles, have emerged as important molecules in the search for drugs to treat neurodegenerative disorders. researchgate.net Research has shown that novel phenolic thiazole compounds can exhibit potent antioxidant activity and provide significant neuroprotection in in vivo models of mitochondrial toxin-induced damage. researchgate.netscite.ai The neuroprotective effect of these compounds is closely linked to their ability to neutralize oxidative stress, a key pathological factor in neurodegeneration. researchgate.netnih.gov The development of orally active phenolic thiazoles with strong antioxidant capacity represents a promising avenue for future neuroprotective therapies. researchgate.net
Other Pharmacological Activities (e.g., Antidiabetic, Anticonvulsant, Antiviral, Antiprotozoal, Antitubercular, Antihypertensive, Tyrosinase Inhibition)
Beyond the extensively studied areas, the versatile scaffold of this compound and its analogues has been explored for a wide array of other pharmacological applications. These investigations have revealed potential activities in treating conditions ranging from metabolic disorders and infectious diseases to neurological and cardiovascular ailments.
Antitubercular Activity
The 2-aminothiazole (B372263) core is a recognized scaffold in the development of agents against Mycobacterium tuberculosis (MTB). nih.gov Researchers have designed and synthesized numerous analogues, demonstrating that the 2-aminothiazole series possesses good activity against MTB growth, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.gov Structure-activity relationship (SAR) studies have indicated that the C-2 position of the thiazole can accommodate a variety of lipophilic substitutions, while the C-4 position and the thiazole core itself are more sensitive to modifications. nih.gov
In one study, a series of 2-aminothiazole conjugated nitrofuran derivatives were synthesized and evaluated. nih.gov Several compounds emerged as promising antitubercular agents, with SAR analysis showing that substitutions at the position-3 of the benzene (B151609) ring of 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide led to superior potency. nih.gov The most potent of these, compound 18e , which features a benzamide (B126) substitution at this position, displayed a MIC of 0.27 μg/mL against the Mtb H37Ra strain. nih.gov Another potent analogue, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine (20) , was also identified in separate research. nih.gov
Other heterocyclic structures have also shown promise. A series of 7-chloro-4-aminoquinoline derivatives showed inhibitory activity against MTB, with the most potent compounds, 7c and 7g , exhibiting a MIC of 1.56 μM. researchgate.net Additionally, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol (1) showed significant anti-TB activity against both the H37Rv strain (MIC 5.5 µg/mL) and multi-drug-resistant (MDR) strains (MIC 11 µg/mL). mdpi.com
Table 1: Antitubercular Activity of Selected Compounds
| Compound | Target/Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 18e (5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide derivative) | M. tuberculosis H37Ra | 0.27 µg/mL | nih.gov |
| 7c and 7g (7-chloro-4-aminoquinoline derivatives) | M. tuberculosis H37Rv | 1.56 µM | researchgate.net |
| Compound 1 (4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol) | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |
| Compound 1 (4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol) | MDR-MTB | 11 µg/mL | mdpi.com |
Antidiabetic Activity
Analogues bearing the phenol (B47542) and thiazole moieties have been investigated for their potential in managing diabetes. The compound 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP) demonstrated significant antihyperglycemic and antihyperlipidemic activities in streptozotocin-induced diabetic rats. nih.gov Oral administration of HBPMP at a dose of 30 mg/kg resulted in a significant decrease in fasting blood glucose, total cholesterol, LDL-cholesterol, VLDL-cholesterol, and triglycerides. nih.gov Concurrently, it led to an increase in HDL-cholesterol levels. nih.gov Other related structures, such as the thiazolidinedione derivative CS-045 , have also shown antidiabetic properties in animal models. nih.gov
Anticonvulsant Activity
The search for new treatments for epilepsy has led to the exploration of various heterocyclic compounds. A series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were synthesized and evaluated for anticonvulsant properties using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov Compound 4g from this series was identified as particularly promising, with ED₅₀ values of 23.7 mg/kg in the MES model and 18.9 mg/kg in the scPTZ model. nih.gov Its protective index was found to be higher than that of the established drugs carbamazepine (B1668303) and valproate. nih.gov The mechanism of action for compound 4g is suggested to be linked, at least in part, to an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov Other studies have reported the anticonvulsant activity of derivatives such as 1-(5-phenyl-4-oxo-2-oxazolin-2-yl)-4-carbamoylpiperazine . nih.gov
Table 2: Anticonvulsant Activity of Compound 4g
| Compound | Test Model | Activity (ED₅₀) | Neurotoxicity (TD₅₀) | Reference |
|---|---|---|---|---|
| 4g (4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative) | MES | 23.7 mg/kg | 284.0 mg/kg | nih.gov |
| scPTZ | 18.9 mg/kg |
Antiviral Activity
Phenolic compounds have been a source of antiviral agents. Research into dihydroxytriphenylmethane derivatives, which share the phenol functional group, has shown significant activity against herpes simplex virus type 1 (HSV-1). nih.gov The most potent compound in one study, a 4,4'-dihydroxytriphenylmethane derivative (3b) , exhibited an EC₅₀ of 0.79 µg/mL in a plaque reduction assay. nih.gov In the context of anti-HIV research, 4'-substituted 4'-thiothymidine (B166157) analogues have shown potent inhibitory activity against both HIV-1 and HIV-2. researchgate.net Specifically, the 4'-azido (33) , 4'-cyano (36) , and 4'-ethynyl (37) derivatives were effective, with compounds 36 and 37 also showing inhibitory action against a variant of HIV resistant to the drug 3TC. researchgate.net
Table 3: Antiviral Activity of Selected Analogues
| Compound | Virus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| 3b (4,4'-dihydroxytriphenylmethane derivative) | Herpes Simplex Virus Type 1 (HSV-1) | 0.79 µg/mL | nih.gov |
| 33 (4'-azido-4'-thiothymidine) | HIV-1 and HIV-2 | Potent Inhibitory Activity | researchgate.net |
| 36 (4'-cyano-4'-thiothymidine) | HIV-1, HIV-2, 3TC-Resistant HIV | Potent Inhibitory Activity | researchgate.net |
| 37 (4'-ethynyl-4'-thiothymidine) | HIV-1, HIV-2, 3TC-Resistant HIV | Potent Inhibitory Activity | researchgate.net |
Antiprotozoal Activity
The search for new treatments against protozoan parasites has included the screening of various chemical libraries. A series of 4-aminopiperidine (B84694) derivatives were evaluated for in vitro activity against four parasites. nih.gov This screening identified 29 compounds that were selectively active against Trypanosoma brucei rhodesiense, with IC₅₀ values ranging from 0.12 to 10 µM. nih.gov Additionally, 33 compounds were active against a resistant strain of Plasmodium falciparum, the parasite that causes malaria, with IC₅₀ values between 0.17 and 5 µM. nih.gov While some compounds showed activity against Trypanosoma cruzi, they also exhibited cytotoxicity. nih.gov
Antihypertensive Activity
Analogues have also been assessed for their effects on blood pressure. Phenyl-2-aminoethyl sulfide (B99878) (PAES) and its derivatives were studied for their in vivo effects in spontaneously hypertensive rats. nih.gov Direct blood pressure measurements revealed potent and persistent antihypertensive activity for these derivatives. nih.gov The α-methylated derivative, MePAES , was found to be the most potent of the compounds tested. nih.gov The mechanism is thought to be primarily located in peripheral adrenergic sites. nih.gov
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders and is also of interest to the food industry. nih.govnih.gov A series of novel azo-resveratrol (B583362) analogues were synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.gov The compound (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (B104242) (3) showed the most promising results, with an IC₅₀ of 17.85 µM, which is more potent than the well-known inhibitor kojic acid. nih.gov This compound acts as a competitive inhibitor of the enzyme. nih.gov
Table 4: Tyrosinase Inhibitory Activity
| Compound | Activity (IC₅₀) | Reference |
|---|---|---|
| (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate (3) | 17.85 µM | nih.gov |
| Kojic Acid (Reference) | 49.08 µM | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating the Role of Substituents on Phenyl and Thiazole (B1198619) Moieties
The phenyl and thiazole rings are fundamental components of the 4-(4-Phenylthiazol-2-ylamino)phenol scaffold, and modifications to these moieties have been shown to significantly influence the compound's biological activity.
The electronic properties of substituents on the phenyl and thiazole rings play a critical role in modulating the biological activity of this compound derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, affecting its interaction with biological targets.
Research on various thiazole-containing compounds has demonstrated that the nature of these substituents is a key determinant of their therapeutic potential. For instance, in a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, it was observed that the electronic effects of substituents on the cinnamoyl moiety significantly impacted their anti-proliferative activities. While a comprehensive SAR study on this compound itself is not extensively detailed in the public domain, general principles derived from related structures can be informative.
In many heterocyclic compounds, the presence of EWGs like nitro (-NO2) or cyano (-CN) groups can enhance activities such as antimicrobial or anticancer effects by increasing the compound's ability to participate in hydrogen bonding or by altering its redox potential. Conversely, EDGs such as methoxy (-OCH3) or methyl (-CH3) groups can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. For example, studies on other thiazole derivatives have shown that the presence of a methyl group, an electron-donating group, at position 4 of a phenyl ring can increase cytotoxic activity. mdpi.com
The following table summarizes the general impact of electron-donating and electron-withdrawing groups on the biological activity of thiazole derivatives, which can be extrapolated to this compound.
| Group Type | Example Substituents | General Impact on Biological Activity |
| Electron-Donating Groups (EDGs) | -OCH3, -CH3, -NH2 | Can enhance membrane permeability and may modulate receptor binding affinity. |
| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -CF3, Halogens | Often enhance potency by increasing interactions with biological targets. |
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduction of halogen atoms such as fluorine (F), chlorine (Cl), or bromine (Br) onto the phenyl or thiazole rings of this compound can have profound effects on its biological activity.
Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions. For instance, the substitution with a 4-chlorophenyl group has been shown to result in high activity in certain thiazole-based compounds. mdpi.com Similarly, the presence of a fluorine atom can often lead to improved metabolic stability and enhanced binding affinity due to its high electronegativity and ability to form strong hydrogen bonds. In a study of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, the fluorophenyl substituent was a key feature for its potent inhibitory effect on KPNB1 and its anticancer activity.
The position of the halogen on the phenyl ring is also crucial. For example, in some series of thiazole derivatives, a halogen at the para-position of the phenyl ring was found to be essential for antimicrobial activity.
The table below illustrates the influence of halogenation on the biological properties of related thiazole compounds.
| Halogen Substituent | Position on Phenyl Ring | Observed Influence on Biological Activity |
| Chlorine (Cl) | para- (4-position) | Often associated with increased biological activity. |
| Fluorine (F) | para- (4-position) | Can enhance metabolic stability and binding affinity. |
| Bromine (Br) | para- (4-position) | Has been shown to be important for antimicrobial activity in some derivatives. |
Correlation Between Structural Features and Specific Biological Activities
For instance, the 2-aminothiazole (B372263) scaffold, a core component of the target compound, is a well-established pharmacophore in medicinal chemistry, known to be present in a variety of biologically active molecules. The planarity of the thiazole ring, coupled with the spatial arrangement of the phenyl and phenol (B47542) groups, allows for specific interactions with enzyme active sites or receptors.
In the context of anticancer activity, the N-(4-phenylthiazol-2-yl)cinnamamide series demonstrated that steric effects play a significant role. rsc.org The size and shape of the substituents on the cinnamoyl ring influenced the compound's ability to fit into the binding pocket of its target, with a derivative designated as 8f showing potent inhibition of several cancer cell lines. rsc.org This suggests that for this compound, modifications that alter the molecule's conformation could significantly impact its biological profile.
Investigation of Key Molecular Properties Influencing Biological Potency
Lipophilicity , often expressed as logP, is a measure of a compound's ability to partition between a lipid and an aqueous phase. It is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). A balanced lipophilicity is generally desired; too high, and the compound may be sequestered in fatty tissues, while too low, and it may not be able to cross cell membranes.
Molecular Mass and Van der Waals Volume are related to the size of the molecule. Larger molecules may have more points of contact with a target, leading to higher affinity, but they may also have poorer solubility and permeability.
Polarizability and Electronegativity influence the non-covalent interactions a molecule can form, such as dipole-dipole interactions and hydrogen bonds, which are vital for target binding.
Structural Symmetry can have varied effects. In some cases, symmetrical molecules can bind more effectively to symmetrical binding sites, while in other instances, asymmetry is required for specific interactions.
Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate these molecular descriptors with biological activity, providing a predictive tool for designing new analogs with improved potency.
Understanding Off-Target Effects and Selectivity Profiles
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects and associated toxicities. For this compound, understanding its selectivity profile is essential.
The thiazole nucleus is a common feature in many biologically active compounds, and as such, derivatives of this compound could potentially interact with multiple biological targets. For example, some thiazole-containing compounds have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting a potential for polypharmacology. nih.gov
SAR studies can help in designing more selective compounds. By identifying the structural features that are critical for binding to the desired target and those that contribute to off-target interactions, medicinal chemists can modify the lead compound to enhance its selectivity. For instance, replacing a benzothiazole moiety with a 4-phenylthiazole (B157171) group was found to be crucial for achieving dual inhibition in one study, highlighting how subtle structural changes can alter the selectivity profile. nih.gov
Computational Chemistry and in Silico Approaches for Rational Design and Mechanism Elucidation
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode and affinity of a ligand to its target.
Prediction of Binding Modes and Affinities
Molecular docking studies have been utilized to predict how 4-(4-phenylthiazol-2-ylamino)phenol and its derivatives fit into the binding sites of various protein targets. These studies help in visualizing the three-dimensional arrangement of the ligand-protein complex, which is essential for understanding the molecular basis of its biological activity. The binding affinity, often expressed as a docking score or binding energy, provides an estimation of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.
Identification of Key Amino Acid Residues for Interaction
A critical aspect of molecular docking is the identification of key amino acid residues within the target's binding pocket that are crucial for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For example, docking studies on 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives with tubulin have revealed key interactions. One of the most potent compounds in that series was shown to form hydrogen bonds and π-cation interactions within the colchicine (B1669291) binding site of tubulin. researchgate.net Similarly, in a study of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, a highly active compound formed two hydrogen bonds with Tyr157 and Lys261, and another with Ser228 in the E. coli MurB enzyme. mdpi.com In the context of PI3Kα inhibition, a thiazole (B1198619) derivative was found to form key hydrogen bonds with Val851 and Ser854, mimicking the binding of a known inhibitor. nih.gov These findings highlight the specific residues that are vital for the binding and activity of these classes of compounds, providing a roadmap for the design of more potent analogs. nih.govmdpi.comnih.gov
| Target Protein | PDB ID | Compound Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
| RNA Polymerase | 3CM8 | 4-[(Quinolin-4-yl)amino]benzamide Derivatives | -6.537 to -7.370 | ILE621, GLU623, TRP706, ASN703 | mdpi.com |
| PI3Kα | 4JPS | Thiazole Hybrid | -119.153 (fitness value) | Val851, Ser854 | nih.gov |
| Tubulin | 3E22 | 1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives | Not specified | Not specified | researchgate.net |
| E. coli MurB | Not specified | 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Not specified | Tyr157, Lys261, Ser228 | mdpi.com |
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These studies provide a deeper understanding of a molecule's structure, stability, and reactivity.
Analysis of Electronic Structure and Reactivity
DFT calculations are employed to optimize the molecular geometry and to analyze the electronic structure of compounds like this compound. nih.gov These calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. rsc.org The molecular electrostatic potential (MEP) map, for example, visualizes the regions of a molecule that are electron-rich (electronegative potential) and electron-poor (electropositive potential), which is crucial for predicting how the molecule will interact with other molecules. physchemres.org For instance, in a study of a related compound, DFT calculations revealed that the upper valence band was mainly formed by S-p states, while the lower conduction band had a significant C-p states character, which has a considerable effect on the energy band gap. rsc.org Such analyses help in understanding the chemical reactivity and potential interaction sites of the molecule. mdpi.comresearchgate.netceon.rs
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
FMO analysis has been applied to various thiazole-containing compounds to understand their electronic properties and reactivity. nih.gov For example, in a study of a different thiazole derivative, the HOMO and LUMO energies were calculated to understand the charge transfer that occurs within the molecule. nih.gov These calculations are essential for predicting the chemical behavior of the compound and its potential to engage in various chemical reactions. researchgate.netresearchgate.net
| Compound Type | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione | Full Potential Linear Augmented Plane Wave | Not specified | Not specified | 3.1 (indirect) | rsc.org |
| 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine | B3LYP/6-31G(d) | Not specified | Not specified | Not specified | nih.gov |
| Flavones | DFT-B3LYP | Not specified | Not specified | Not specified | ceon.rs |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwalisongo.ac.id QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed biological activity.
For classes of compounds that include the thiazole scaffold, QSAR studies have been conducted to identify the key structural features that influence their activity. nih.gov For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors such as MLFER_S, GATSe2, Shal, and EstateVSA 6 were positively correlated with activity, while SpMAD_Dzs 6 was negatively correlated. nih.gov This indicates that properties like high polarizability, electronegativity, and surface area contributions enhance the antitubercular activity of these compounds. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources.
For phenolic compounds and aminothiazole derivatives, several QSAR studies have been conducted to predict their biological activities, such as antioxidant and anticancer effects. These studies often employ a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
A study on phenolic antioxidants established a QSAR model that correlated their antioxidant activity with descriptors such as the heat of formation (Hf), the energy of the lowest unoccupied molecular orbital of the radicals (E(lumo-r)), the energy of the highest occupied molecular orbital of the parent compounds (E(homo)), and the number of hydroxyl groups (OH). nih.gov The resulting models can be utilized to estimate the redox potentials or antioxidant activities of new phenolic compounds. nih.gov For a series of 15 phenolic compounds, a QSAR model for antioxidant activity (pIC50) was developed using the OH bond homolytic dissociation enthalpy (BDE-OH) and the ionization potential (IP) as descriptors. The best model was represented by the equation: pIC50 = 6.68 – 0.023(BDE-OH) – 0.0036(IP), which demonstrated good statistical significance. researchgate.net
In the context of aminothiazole derivatives, QSAR studies have been performed to understand their potential as inhibitors of various enzymes. For instance, a 2D-QSAR study on 54 aminothiazole derivatives as Aurora A kinase inhibitors utilized a genetic algorithm combined with multiple linear regression to select significant molecular descriptors. The resulting model showed a squared correlation coefficient (R²) of 0.828. nih.gov Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. The CoMFA model for the same set of inhibitors yielded a cross-validated correlation coefficient (q²) of 0.695 and a non-cross-validated correlation coefficient (r²) of 0.977, indicating a robust and predictive model. nih.gov
For a series of 2-aminothiazole (B372263) sulfonamide derivatives with antioxidant activity, QSAR models were constructed using multiple linear regression (MLR). These models revealed that properties such as mass, polarizability, electronegativity, the presence of a C-F bond, van der Waals volume, and structural symmetry are key influencers of their antioxidant activities. nih.govexcli.de
The development of such predictive models for this compound and its analogs would involve the calculation of a wide range of descriptors, including:
Topological descriptors: Which describe the connectivity of atoms in the molecule.
Electronic descriptors: Such as HOMO and LUMO energies, which are related to the molecule's reactivity.
Steric descriptors: Which account for the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: Like logP, which measures the compound's lipophilicity.
The following table summarizes the types of descriptors commonly used in QSAR studies of related compounds.
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | HOMO Energy, LUMO Energy, Ionization Potential, Electron Affinity | Governs the ability of the molecule to participate in charge-transfer interactions and redox reactions. |
| Steric | Molar Refractivity, van der Waals Volume | Influences how the molecule fits into a binding site of a biological target. |
| Hydrophobic | LogP, LogD | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |
| Thermodynamic | Heat of Formation, Bond Dissociation Enthalpy | Provides insights into the stability of the molecule and the energy required for certain reactions. |
By building statistically sound QSAR models, researchers can effectively screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the highest predicted biological activity.
Design of New Derivatives Based on QSAR Findings
The insights gained from QSAR models are directly applicable to the rational design of new and improved derivatives of this compound. The contour maps generated from 3D-QSAR studies, for instance, can highlight specific regions of the molecule where modifications are likely to enhance or diminish biological activity.
For aminothiazole derivatives, 3D contour maps have suggested that modifications to the aniline (B41778) group, considering electrostatic, hydrophobic, and hydrogen bond properties, would significantly influence their inhibitory activity. nih.gov For example, a CoMSIA contour map might indicate that a bulky, electron-donating group is favored at a particular position on the phenyl ring to enhance binding affinity with a target protein.
Structure-activity relationship (SAR) studies on 4-phenylthiazoles have revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole (B157171) moiety are generally well-tolerated by enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The three-dimensional shape of the molecule is also crucial for potent inhibition, suggesting that the size of the binding pocket of the target enzyme is a restrictive factor. nih.gov
Based on these principles, new derivatives of this compound can be designed by systematically modifying different parts of the molecule:
The Phenolic Ring: The position and number of hydroxyl groups can be altered. Additional substitutions with electron-withdrawing or electron-donating groups could be explored to modulate the compound's electronic properties and hydrogen-bonding capabilities.
The Phenylthiazole Moiety: Substituents can be introduced on the phenyl ring at the ortho, meta, or para positions to investigate the effects of sterics and electronics on activity.
The following table presents a hypothetical design strategy for new derivatives based on generalized QSAR findings for related phenolic and aminothiazole compounds.
| Core Scaffold | Modification Site | Proposed Substituent | Rationale based on QSAR/SAR |
| This compound | Phenolic Ring (position 3 or 5) | Methoxy group (-OCH3) | Increase electron-donating character, potentially enhancing antioxidant activity. |
| This compound | Phenyl Ring on Thiazole (para-position) | Trifluoromethyl group (-CF3) | Introduce a strong electron-withdrawing group to modulate target interaction. |
| This compound | Amino Linker | Acetyl group (-COCH3) | Alter hydrogen bonding potential and steric profile. |
The predicted activity of these newly designed compounds can then be evaluated using the previously established QSAR model before committing to their chemical synthesis.
Computer-Aided Drug Design (CADD) Strategies
Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize drug candidates. These strategies are broadly categorized into structure-based and ligand-based approaches.
Structure-Based CADD: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods can be employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be used to identify potential binding sites on a target protein and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives used molecular docking to investigate their interactions with SIRT2 and EGFR. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. This can help to refine the binding mode predicted by docking and to calculate binding free energies.
Ligand-Based CADD: When the structure of the target is unknown, ligand-based methods can be used. These methods rely on the knowledge of a set of molecules that are known to be active.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. A pharmacophore model for this compound could be developed based on a set of active analogs and then used to screen large chemical databases for novel compounds with the desired features.
3D-QSAR: As discussed previously, methods like CoMFA and CoMSIA are powerful ligand-based CADD tools that can guide the optimization of lead compounds.
The integration of these CADD strategies provides a powerful workflow for the discovery and development of novel drugs based on the this compound scaffold.
Future Directions and Therapeutic Implications of 4 4 Phenylthiazol 2 Ylamino Phenol Research
Potential for Lead Optimization and Derivative Development
The foundational structure of 4-(4-phenylthiazol-2-ylamino)phenol serves as a promising scaffold for the development of new therapeutic agents through lead optimization and the creation of novel derivatives. Researchers have been actively modifying this core structure to enhance its biological activities, leading to the synthesis of a variety of related compounds with potential applications in treating a range of diseases.
One area of focus has been the development of derivatives with anticancer properties. For instance, a series of novel polysubstituted thiazole (B1198619) derivatives based on the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid scaffold have been synthesized. nih.gov Within this series, oxime and carbohydrazide (B1668358) derivatives demonstrated significant antiproliferative activity against both drug-sensitive and drug-resistant lung cancer cell lines. nih.gov Specifically, oxime derivatives showed low micromolar activity that was notably more potent than the standard chemotherapeutic agent, cisplatin. nih.gov Another study focused on creating 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives, which have shown potential as anti-prostate cancer agents. nih.gov One compound from this series, 6m, was particularly effective against the LNCaP prostate cancer cell line. nih.gov
Beyond cancer, research has extended into developing derivatives with antimicrobial and antiviral activities. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for their antimicrobial effects. researchgate.net Some of these synthesized molecules showed greater potency than reference drugs against the tested pathogenic strains. researchgate.net Furthermore, novel aminothiazole derivatives have been investigated for their potential as antiviral, antioxidant, and antibacterial agents. mdpi.com In one study, the compound 3-{(4-aminophenyl)[4-(4-cianophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) exhibited the highest cytotoxic properties among the tested compounds. mdpi.com
The development of dual-target inhibitors is another promising avenue. Researchers have prepared and evaluated 4-phenylthiazole (B157171) analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov These enzymes are involved in the regulation of signaling lipids, and their dual inhibition is a novel approach for developing anti-inflammatory and analgesic drugs. nih.gov
The following table provides an overview of some of the derivatives of this compound and their targeted therapeutic areas.
| Derivative Class | Therapeutic Target/Application | Key Findings |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (Lung Cancer) | Oxime derivatives showed potent activity against drug-sensitive and resistant cell lines. nih.gov |
| 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives | Anticancer (Prostate Cancer) | Compound 6m was effective against the LNCaP cell line. nih.gov |
| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Antimicrobial | Some derivatives were more potent than reference antimicrobial drugs. researchgate.net |
| Aminothiazole derivatives | Antiviral, Antioxidant, Antibacterial | A compound with a 4-cianophenyl substituent showed high cytotoxicity. mdpi.com |
| 4-phenylthiazole analogs | Dual sEH/FAAH inhibitors (Anti-inflammatory, Analgesic) | Identified potent dual inhibitors with in vivo antinociceptive effects. nih.gov |
| 4-(2-phenylhydrazono)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one | Anticancer | Investigated for affinity to anti-apoptotic Bcl-2 family proteins. researchgate.net |
Exploration of Novel Mechanisms of Action
Research into this compound and its derivatives is uncovering a variety of mechanisms through which these compounds exert their therapeutic effects. The core structure appears to be versatile, allowing for interactions with multiple biological targets.
A significant area of investigation is the role of these compounds as enzyme inhibitors. For example, a bis-thiazole derivative, 4-[bis(thiazol-2-ylamino)methyl]phenol, has been identified as a potent tyrosinase inhibitor. researchgate.netmdpi.com Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest for treating hyperpigmentation disorders and in the context of melanoma, where it is overexpressed. researchgate.netmdpi.com The inhibitory activity of this derivative was found to be significantly higher than that of standard inhibitors like kojic acid and ascorbic acid. researchgate.netmdpi.com
In the realm of cancer therapeutics, derivatives of this compound are being explored for their ability to target specific proteins involved in cancer cell proliferation and survival. In silico studies have suggested that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can interact with human SIRT2 and EGFR, which are important targets in cancer therapy. nih.gov Other research has focused on the androgen receptor (AR), a key driver of prostate cancer. A 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivative was found to decrease the androgen-mediated transcription of several genes involved in prostate cancer progression. nih.gov Furthermore, a series of 4-(2-phenylhydrazono)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one compounds were tested for their ability to bind to anti-apoptotic Bcl-2 family proteins, which are critical for cell survival and are often overexpressed in cancer cells. researchgate.net
The development of dual-target inhibitors represents another novel mechanistic approach. Certain 4-phenylthiazole analogs have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov By simultaneously targeting these two enzymes, these compounds can modulate multiple signaling pathways involved in inflammation and pain. nih.gov
Integration with Advanced Biological Assays
The advancement of research on this compound and its derivatives is greatly enhanced by the use of sophisticated biological assays. These advanced techniques provide deeper insights into the compounds' mechanisms of action, efficacy, and potential for therapeutic development.
A notable example is the use of three-dimensional (3D) cell culture models. Researchers have utilized A549 agarose-based 3D spheroids to evaluate the cell death-inducing capabilities of certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov These 3D models more accurately mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures, offering a more reliable assessment of a compound's potential therapeutic application. nih.gov
In silico methods, such as molecular docking, are also playing a crucial role in the research process. Molecular docking studies have been employed to screen and identify promising 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives as anti-prostate cancer agents. nih.gov These computational techniques help to predict the binding affinity and interaction patterns of compounds with their biological targets, guiding the synthesis of more potent and selective molecules. nih.gov In silico studies have also been used to propose that certain derivatives can interact with key amino acid residues of human SIRT2 and EGFR. nih.gov
Advanced spectroscopic and analytical techniques are fundamental to characterizing the synthesized compounds. Techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction are used to confirm the chemical structures of the novel derivatives. nih.govresearchgate.netmdpi.com
Furthermore, the evaluation of drug-like properties is facilitated by advanced assays. The ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of test compounds are evaluated to determine their pharmacokinetic parameters and drug-likeness, which are critical for their potential development into clinical candidates. nih.gov In vivo studies, such as the formalin test in rats, have been used to evaluate the antinociceptive potential of dual sEH/FAAH inhibitors, providing crucial data on their efficacy in a living organism. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
